molecular formula C15H15NO4S B2355047 6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795301-02-8

6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Cat. No. B2355047
CAS RN: 1795301-02-8
M. Wt: 305.35
InChI Key: PYNVBHSUNWHJTN-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is a pyranone derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

A notable application of compounds similar to 6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is found in the field of organic synthesis. For instance, an efficient microwave-assisted procedure has been developed for the synthesis of polysubstituted 4H-pyran derivatives, which are closely related structurally. This process involves condensation, Michael addition, and intramolecular cyclization, highlighting the potential of such compounds in complex organic synthesis and the production of anticancer agents (Hadiyal et al., 2020).

Anticancer Activity

The synthesized 4H-pyran derivatives, which share a structural motif with the compound , have demonstrated potent anticancer activity against various human cancer cell lines. This suggests that compounds within this chemical family, including this compound, could be explored further for their potential therapeutic applications in oncology (Hadiyal et al., 2020).

Molecular Docking and Screening

Another research avenue involves the use of similar compounds in molecular docking and screening studies, which are crucial for drug discovery and development. For example, novel pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings towards specific target proteins. This approach reveals the binding energies of such compounds, providing insights into their potential as pharmaceutical agents (Flefel et al., 2018).

Conducting Polymers

Compounds with pyrrole and thiophene units have also been used in the synthesis of conducting polymers. These materials, derived from low oxidation potential monomers, demonstrate the potential of incorporating such heterocyclic units into polymers for electronic and optoelectronic applications. The low oxidation potentials and stability of these polymers suggest a promising area for the development of new materials with enhanced electronic properties (Sotzing et al., 1996).

Green Chemistry

An effective green one-pot synthesis of novel compounds bearing thiophene carbonyl groups, similar to the core structure of the compound , demonstrates the application of green chemistry principles in the synthesis of potential anticancer agents. This approach emphasizes the importance of sustainable methods in chemical synthesis and pharmaceutical development (Ali et al., 2021).

properties

IUPAC Name

6-methyl-4-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-6-13(7-14(17)19-10)20-12-2-4-16(8-12)15(18)11-3-5-21-9-11/h3,5-7,9,12H,2,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNVBHSUNWHJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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